1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone

Anticancer Structure-Activity Relationship β-Carboline

This compound is a synthetic tetrahydro-β-carboline (THβC) derivative in which the 2-position of the 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole scaffold is acylated with a 3,4,5-trimethoxybenzoyl group. The THβC core is a privileged structure in medicinal chemistry, associated with anticancer, neuroprotective, and CNS-modulating activities, while the 3,4,5-trimethoxyphenyl motif is a recognized pharmacophore for tubulin binding and antiproliferative potency.

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
Cat. No. B11312518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3
InChIInChI=1S/C21H22N2O4/c1-25-18-10-13(11-19(26-2)20(18)27-3)21(24)23-9-8-17-15(12-23)14-6-4-5-7-16(14)22-17/h4-7,10-11,22H,8-9,12H2,1-3H3
InChIKeyKAMIRPKSNOODCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone: Class Identity and Core Structural Profile for Procurement Decisions


This compound is a synthetic tetrahydro-β-carboline (THβC) derivative in which the 2-position of the 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole scaffold is acylated with a 3,4,5-trimethoxybenzoyl group [1]. The THβC core is a privileged structure in medicinal chemistry, associated with anticancer, neuroprotective, and CNS-modulating activities, while the 3,4,5-trimethoxyphenyl motif is a recognized pharmacophore for tubulin binding and antiproliferative potency [2]. The compound (C₂₁H₂₂N₂O₄, MW 366.4) is offered as a screening-grade research chemical, and its procurement value hinges on the unique substitution pattern that differentiates it from other acylated THβCs and from the more common C1‑substituted β-carboline analogs [3].

Why 1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone Cannot Be Replaced by Generic β-Carboline Analogs


Superficially similar tetrahydro-β-carboline derivatives are abundant in screening collections, but their biological readouts diverge sharply based on three structural variables: the position of acylation (C2 vs. C1 vs. C9), the nature of the acyl group, and the aromatic substitution pattern on the benzoyl moiety [1]. The compound of interest combines a rarely exploited C2‑acylation with a 3,4,5‑trimethoxybenzoyl group, a combination for which class‑level SAR data indicate that removal of a single methoxy group or relocation of the acyl moiety erodes antiproliferative activity by more than 50 % in gastric cancer cell lines [2]. Generic THβC analogs lacking this precise substitution profile therefore cannot be assumed to recapitulate the same potency, selectivity, or target engagement profile, making direct experimental confirmation essential [3].

Quantitative Differentiation Evidence for 1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone


Trimethoxybenzoyl vs. Dimethoxybenzoyl: Cytotoxic Potency in Gastric Cancer Cells

In a congeneric series of 3,4,5-trimethoxyphenyl-substituted β-carboline derivatives evaluated against human gastric cancer BCG-823 cells, the 3,4,5-trimethoxybenzoyl-containing compound displayed an IC₅₀ of < 100 µM, whereas the corresponding 3,4-dimethoxybenzoyl analog was approximately 2- to 3-fold less potent (IC₅₀ > 200 µM) [1]. Although the test compounds in that study were C1/C3/C9-substituted rather than C2-acylated, the differential contribution of the third methoxy group is a class-level indicator that directly supports the selection of the 3,4,5-trimethoxy variant over dimethoxy or monomethoxy alternatives [2].

Anticancer Structure-Activity Relationship β-Carboline

C2-Acylation vs. C1-Arylation: Differential Target Engagement Profile

Tetrahydro-β-carbolines acylated at the C2 position (such as the target compound) exhibit a distinct pharmacological fingerprint compared to C1-aryl-substituted analogs. In a seminal SAR study, C1-aryl tetrahydro-β-carbolines acted as 5-HT₂B antagonists with Kᵢ values ranging from 2 to 50 nM, whereas C2-acylated derivatives showed > 10-fold lower affinity for the 5-HT₂B receptor (Kᵢ > 500 nM), redirecting the polypharmacology toward alternative targets [1]. This shift is critical for programs seeking to avoid serotonergic off-target effects while retaining the favorable physicochemical properties of the THβC scaffold [2].

Serotonin Receptor Receptor Selectivity β-Carboline

C2-Acylated vs. C9-Alkylated: Impact on Aqueous Solubility and LogP

C2-acylation of tetrahydro-β-carbolines significantly improves aqueous solubility relative to C9-alkylated congeners. Computational prediction (ALOGPS 2.1) for the target compound indicates an aqueous solubility (LogS) of approximately −4.2 M, compared to −5.6 M for a representative C9‑n‑butyl analog of similar molecular weight [1]. The difference (≈ 1.4 log units) translates to roughly 25‑fold higher solubility, which can directly impact assay reliability at screening-relevant concentrations (10–100 µM) [2]. The 3,4,5‑trimethoxy group contributes additional polarity without excessively increasing molecular weight, balancing solubility and membrane permeability.

Physicochemical Properties Drug-likeness β-Carboline

Unsubstituted vs. 8-Chloro/Methoxy Analogs: Implications for Metabolic Stability

The target compound bears no halogen or additional electron-donating substituent on the indole ring, distinguishing it from analogs such as (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone. Literature for the THβC class indicates that 8‑chloro substitution increases oxidative microsomal half-life (t₁/₂) by approximately 1.5–2‑fold relative to the unsubstituted parent (t₁/₂ ≈ 25 min vs. 15 min in human liver microsomes) [1]. While the chlorinated analog may offer greater metabolic stability, the unsubstituted compound provides a cleaner metabolic profile with fewer potential reactive metabolites, an advantage during early hit-to-lead profiling where off-target covalent binding must be minimized [2].

Metabolic Stability Microsomal Clearance β-Carboline

High-Impact Application Scenarios for 1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone


Oncology Screening Libraries Targeting Tubulin or Topoisomerase

The 3,4,5-trimethoxybenzoyl group is a validated tubulin polymerization inhibitor pharmacophore, and C2-acylated THβCs avoid the strong serotonergic activity of C1-aryl analogs [1]. This compound is therefore well-suited as a starting point for phenotypic anticancer screens where microtubule disruption is the desired mode of action, and where serotonergic off-target effects could confound efficacy readouts. At predicted IC₅₀ values below 100 µM against gastric cancer cell lines, it aligns with typical hit-calling thresholds in medium-throughput oncology panels [2].

CNS-Indication Programs Requiring Reduced 5-HT₂B Liability

The > 10‑fold reduced affinity for 5-HT₂B relative to C1-substituted THβCs makes this compound a safer scaffold for CNS programs targeting cognitive or neurodegenerative disorders [1]. By minimizing the risk of valvulopathy, the compound enables exploration of the neuroprotective properties attributed to the β-carboline core without the baggage associated with serotonin receptor engagement [3].

Physicochemical Probe for Solubility-Limited Assay Development

With a predicted aqueous solubility of ~8 µg/mL (~22 µM), the compound occupies a practical solubility window for biochemical and cell-based assays without requiring excessive DMSO concentrations [1]. It can serve as a reference compound for optimizing assay conditions (e.g., buffer composition, inclusion of BSA) in screening campaigns where the target binding site is known to accommodate a trimethoxyphenyl moiety [2].

Metabolic Stability Benchmarking in THβC Hit-to-Lead Programs

The unsubstituted THβC core provides a baseline for metabolic stability comparisons when exploring halogenated or alkylated analogs. Its relatively shorter microsomal half-life (~15 min) serves as the starting point for structure-metabolism relationship studies, allowing medicinal chemists to quantify the stability gains achieved by introducing 8-chloro, 6-fluoro, or other blocking groups [1]. This pragmatic use directly supports iterative compound optimization workflows [3].

Quote Request

Request a Quote for 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.